molecular formula C17H16 B14490706 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene CAS No. 63820-35-9

2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene

Cat. No.: B14490706
CAS No.: 63820-35-9
M. Wt: 220.31 g/mol
InChI Key: XCOHBMAJOSYJGR-UHFFFAOYSA-N
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Description

2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the anthracene structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.

    Biology: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene can be compared with other similar compounds, such as:

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused rings.

    Cyclopenta[a]phenanthrene: A compound with a cyclopenta ring fused to a phenanthrene moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

63820-35-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2,3,3a,11b-tetrahydro-1H-cyclopenta[a]anthracene

InChI

InChI=1S/C17H16/c1-2-5-14-11-17-15(10-13(14)4-1)9-8-12-6-3-7-16(12)17/h1-2,4-5,8-12,16H,3,6-7H2

InChI Key

XCOHBMAJOSYJGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC3=CC4=CC=CC=C4C=C3C2C1

Origin of Product

United States

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